molecular formula C14H20N2O2 B1372779 1-(4-Aminopiperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one CAS No. 1094366-31-0

1-(4-Aminopiperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one

Cat. No. B1372779
M. Wt: 248.32 g/mol
InChI Key: VQAIESJSFVIKQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Aminopiperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one, also known as AMPPE, is a synthetic compound that has been used in a wide range of scientific research applications. It has been studied for its biochemical and physiological effects, as well as its potential for use in laboratory experiments.

Scientific Research Applications

Synthesis of Polysubstituted Pyrroles

Research has shown that 1-(4-Aminopiperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one can be utilized in the synthesis of polysubstituted pyrrole derivatives. An efficient, metal-free method involving intermolecular cycloaddition, using surfactants in an aqueous medium under microwave conditions, has been developed. This process results in good to excellent yields and offers an environmentally friendly approach to synthesizing these compounds (Kumar, Rāmānand, & Tadigoppula, 2017).

Antimicrobial Activity

A study focused on the synthesis of various compounds using 1-(4-Aminopiperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one derivatives and their evaluation for antimicrobial activities. These compounds have been found to possess excellent antimicrobial properties, making them potential candidates for developing new antimicrobial agents (Sherekar, Kakade, & Padole, 2021).

Synthesis of Aminopiperidines

The compound has been used in the synthesis and reduction of various ethanones, leading to the production of aminopiperidines. These aminopiperidines are synthesized through reactions involving lithium aluminum hydride and selective catalytic reduction, showcasing their versatility in chemical synthesis (Kwiecień & Szychowska, 2006).

Anticancer Research

In the field of anticancer research, derivatives of 1-(4-Aminopiperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one have shown potent antiproliferative activity. One such derivative disrupted microtubule formation and inhibited tumor growth in vivo, indicating its potential as an anticancer agent (Suzuki et al., 2020).

properties

IUPAC Name

1-(4-aminopiperidin-1-yl)-2-(2-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-18-13-5-3-2-4-11(13)10-14(17)16-8-6-12(15)7-9-16/h2-5,12H,6-10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAIESJSFVIKQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Aminopiperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Aminopiperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one

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